
galunisertib with temozolomide
radiochemotherapy protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Galunisertib

CAS No.: 700874-72-2

Cat. No.: S528666

Get Quote

Clinical Trial Protocol & Key Findings

The open-label, two-arm phase 1b/2a study investigated adding Galunisertib to standard therapy. The design

and primary outcomes are summarized below [1].

Aspect Phase 1b (Dose Finding) Phase 2a (Randomized Evaluation)

Objective Determine safe & tolerable Phase 2
dose of Galunisertib with TMZ/RTX

[1].

Confirm tolerability & pharmacodynamic
profile; determine efficacy [1].

Patient
Allocation

Not randomized; Galunisertib +

TMZ/RTX only [1].

Randomized 3:1 to Galunisertib +
TMZ/RTX (n=40) vs. TMZ/RTX alone
(Control, n=16) [1].

Galunisertib
Dosing

Intermittent, 14 days on/14 days off
per 28-day cycle. Tested: 150 mg BID
(300 mg/day) [1].

Intermittent, 14 days on/14 days off. Used
150 mg BID (300 mg/day) from Phase 1b

[1].

Radiotherapy
(RTX)

Total dose up to 60 Gy, delivered in 30

fractions of 1.8-2.0 Gy, 5 days/week
for 6 weeks [1].

Same as Phase 1b [1].
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Aspect Phase 1b (Dose Finding) Phase 2a (Randomized Evaluation)

Temozolomide
(TMZ)

Administered as per standard of care
(Stupp protocol) [1].

Administered as per standard of care [1].

Treatment
Cycles

All patients received ≥6 cycles until
progression, death, or unacceptable

toxicity [1].

Same as Phase 1b [1].

Efficacy Outcome Galunisertib + TMZ/RTX TMZ/RTX (Control)

Median Overall Survival (OS) 18.2 months [1] 17.9 months [1]

Median Progression-Free Survival (PFS) 7.6 months [1] 11.5 months [1]

Disease Control Rate (DCR) 80% (32/40 patients) [1] 56% (9/16 patients) [1]

Galunisertib Mechanism of Action and
Pharmacodynamics

Galunisertib is an oral small-molecule inhibitor that selectively targets the transforming growth factor-beta

receptor I (TGF-β RI/ALK5). It inhibits the serine/threonine kinase activity of the receptor, thereby

preventing the phosphorylation of downstream SMAD2 and SMAD3 proteins. This blockade abrogates the

canonical TGF-β signaling pathway, which is known to promote tumor growth, invasion, metastasis, and

immunosuppression in the tumor microenvironment [2].

The pharmacodynamic effects of Galunisertib were evaluated by monitoring the phosphorylation of

SMAD2 (pSMAD2) in tumor tissue. The study also characterized changes in major T-cell subsets (including

CD4+, CD8+, and T regulatory cells) in patient blood samples during treatment to understand the

immunomodulatory impact of TGF-β pathway inhibition [1].

Efficacy and Safety Conclusions
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The phase 2a study concluded that adding Galunisertib to standard TMZ/RTX did not result in statistically

significant differences in overall survival, progression-free survival, or safety profile compared to the control

arm. The pharmacokinetic profile of Galunisertib in the combination regimen was consistent with previous

monotherapy data [1]. A 2025 network meta-analysis also noted that Galunisertib in combination with

standard therapy did not result in a survival advantage over standard treatment alone [3].

Preclinical Insights for Future Protocol Development

Although the primary clinical trial was negative, subsequent preclinical research suggests potential strategies

to overcome therapeutic resistance in Glioblastoma (GBM). One study found that therapeutic-resistant GBM

models exhibited upregulated TGF-β signaling and increased aldehyde dehydrogenase (ALDH) activity. The

alcoholism drug Disulfiram, an ALDH inhibitor, was shown to sensitize these resistant GBM cells to

Galunisertib both in vitro and in vivo [4]. This indicates that simultaneously targeting cancer stem cells

(with Disulfiram) and the immunosuppressive microenvironment (with Galunisertib) could be a viable

strategy worth exploring in future clinical protocols for recurrent GBM.

Diagram of Galunisertib's Mechanism and Workflow

The following diagram visualizes the mechanistic pathway of Galunisertib and the structure of the clinical

trial.
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Galunisertib Mechanism of Action Clinical Trial Workflow (Phase 1b/2a)
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Key Takeaways for Researchers

Established Clinical Protocol: The detailed dosing schedule (intermittent 150 mg BID) and
combination with TMZ/RTX provide a validated, safe, and well-characterized protocol for future
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research, even though it did not improve survival [1].

Focus on Patient Subgroups: The lack of overall efficacy highlights the need for predictive
biomarkers to identify patient subgroups that might benefit from TGF-β inhibition.

Promising Combinatorial Approach: Preclinical evidence suggests that combining Galunisertib
with agents like Disulfiram that target cancer stemness could be a more effective strategy and

warrants further investigation [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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